molecular formula C32H31F4N7O3 B14047871 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-

5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-

Katalognummer: B14047871
Molekulargewicht: 637.6 g/mol
InChI-Schlüssel: AUXWRZFXSWNNSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- (hereafter referred to as Compound X) is a pyrimidine-based molecule with a complex substitution pattern. Key structural features include:

  • A pyrimidinecarboxamide core, common in pharmaceuticals targeting enzymes and receptors.
  • 2-Fluoro-3-(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability .
  • 4-Methoxy group: May improve solubility and influence binding interactions .
  • 4-(4-Methylpiperazinyl)phenylamino substituent: Likely contributes to solubility and receptor affinity, as piperazine derivatives are common in kinase inhibitors .

Eigenschaften

Molekularformel

C32H31F4N7O3

Molekulargewicht

637.6 g/mol

IUPAC-Name

N-[5-[[2-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-4-methoxy-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C32H31F4N7O3/c1-19-7-8-20(28(44)39-25-6-4-5-24(27(25)33)32(34,35)36)17-26(19)40-29(45)23-18-37-31(41-30(23)46-3)38-21-9-11-22(12-10-21)43-15-13-42(2)14-16-43/h4-12,17-18H,13-16H2,1-3H3,(H,39,44)(H,40,45)(H,37,38,41)

InChI-Schlüssel

AUXWRZFXSWNNSA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2F)C(F)(F)F)NC(=O)C3=CN=C(N=C3OC)NC4=CC=C(C=C4)N5CCN(CC5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups to the aromatic rings.

    Carbonylation Reactions: Formation of carbonyl groups through reactions with carbon monoxide or other carbonyl sources.

    Substitution Reactions: Replacement of hydrogen atoms with functional groups such as fluoro and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigated for its potential effects on cellular processes and signaling pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Target Selectivity

Compound Name Key Substituents Target/Activity Clinical/Research Relevance Reference
Compound X Trifluoromethylphenyl, methoxy, methylpiperazinyl Likely kinase or GPCR (inferred) Preclinical (patent WO202310223A1)
PRT062607 (Syk Inhibitor) 2-Aminocyclohexyl, triazolylphenyl Syk kinase Phase II trials for immune disorders
Avanafil (PDE5 Inhibitor) 3-Chloro-4-methoxybenzyl, pyrrolidinyl PDE5 (erectile dysfunction) FDA-approved for ED
GW842166X (CB2 Agonist) 2,4-Dichlorophenyl, tetrahydro-2H-pyran-4-ylmethyl CB2 receptor (inflammatory pain) Preclinical/Phase I
Clioquinol/Iodoquinol (ML-3H2 analogs) Halogenated quinoline Antimicrobial, metal ion chelation Historical use for infections
Key Observations:
  • Substituent-Driven Target Specificity :

    • The trifluoromethyl group in Compound X and GW842166X enhances binding to hydrophobic pockets (e.g., CB2 receptor) .
    • Piperazinyl groups (Compound X, PRT062607) improve solubility and are critical for kinase inhibition .
    • Methoxy groups (Compound X, avanafil) balance solubility and membrane permeability .
  • Selectivity Profiles :

    • Avanafil exhibits >10,000x selectivity for PDE5 over PDE1, attributed to its pyrrolidinyl and benzyl groups .
    • PRT062607’s triazolylphenyl group confers Syk kinase inhibition with IC50 < 10 nM .

Pharmacokinetic and Physicochemical Comparisons

Property Compound X PRT062607 Avanafil GW842166X
Molecular Weight ~600 (estimated) 483.95 (free base) 483.95 407.42
Solubility Moderate (piperazinyl enhances) 86 mg/mL in DMSO/water pH-dependent (soluble at pH 4) Not reported
Key Functional Groups Trifluoromethyl, piperazinyl Triazolyl, aminocyclohexyl Methoxybenzyl, pyrrolidinyl Dichlorophenyl, pyranyl
  • Metabolic Stability : Trifluoromethyl groups (Compound X, GW842166X) reduce oxidative metabolism, prolonging half-life .
  • Bioavailability : Piperazinyl and methoxy groups in Compound X may enhance oral absorption compared to avanafil’s pH-dependent solubility .

Research and Development Status

  • Compound X: Patented (WO202310223A1) but lacks published clinical data.
  • PRT062607: Advanced to Phase II for autoimmune diseases, demonstrating the viability of pyrimidinecarboxamide scaffolds in immunomodulation .
  • GW842166X : Preclinical studies highlight CB2 agonism for pain management, though further optimization is needed .

Biologische Aktivität

5-Pyrimidinecarboxamide, particularly the compound with the specified complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine ring with multiple substituents that contribute to its biological activity. Its molecular formula is C20H21F3N5O2C_{20}H_{21}F_3N_5O_2, and it exhibits a molecular weight of approximately 433.42 g/mol. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 5-Pyrimidinecarboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. This interaction can lead to modulation of enzyme activities and inhibition of cellular processes associated with disease progression, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, altering downstream signaling events that affect cell survival and proliferation.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Biological Activity Overview

The biological efficacy of 5-Pyrimidinecarboxamide derivatives has been evaluated through various assays. Below is a summary of notable findings:

Activity IC50 Value (µM) Target/Cell Line Reference
Anticancer0.87 - 12.91MCF-7 (breast cancer)
AntitubercularNot specifiedMycobacterium tuberculosis
Antimicrobial< 50Various bacterial strains
Fungicidal28.9 - 62.2Sclerotinia sclerotiorum

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrimidine derivatives, the compound demonstrated significant growth inhibition in MCF-7 cells with IC50 values ranging from 0.87 to 12.91 µM. These values indicate a potential for further development as a chemotherapeutic agent, especially when compared to traditional treatments like 5-Fluorouracil (5-FU), which showed higher IC50 values in similar assays .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular activity of pyrimidine derivatives, highlighting the potential of compounds like 5-Pyrimidinecarboxamide against Mycobacterium tuberculosis. Although specific IC50 values were not provided, the structural characteristics suggest promising activity that warrants further exploration .

Case Study 3: Antimicrobial Properties

Research into the antimicrobial properties revealed that several derivatives exhibited effective inhibition against various bacterial strains, suggesting that modifications in the side chains could enhance efficacy against resistant strains .

Q & A

Q. What are the key challenges in synthesizing 5-pyrimidinecarboxamide derivatives with trifluoromethyl and piperazinyl substituents?

Synthesis of this compound involves multi-step reactions, including:

  • Coupling reactions between pyrimidine cores and aromatic amines (e.g., 2-fluoro-3-trifluoromethylaniline).
  • Protection/deprotection strategies for methoxy and piperazinyl groups to avoid side reactions.
  • Purification challenges due to the compound’s high lipophilicity from trifluoromethyl and aromatic groups.

Methodological Insight : Optimize coupling conditions using catalysts like EDCI/HOBt for amide bond formation. Monitor reactions via LC-MS to track intermediates .

Table 1 : Representative Yields for Analogous Pyrimidine Derivatives

Substituent CombinationYield (%)Purity (HPLC)Reference
Trifluoromethyl + Methoxy62%≥98%
Piperazinyl + Fluoro55%≥95%

Q. How can structural elucidation be performed for such a complex pyrimidinecarboxamide?

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., methoxy at C4, piperazinyl at C2) .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to track trifluoromethyl groups and 1H^{1}\text{H}-NMR for piperazinyl proton environments.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C28_{28}H25_{25}F4_4N6_6O3_3) .

Advanced Tip : For ambiguous NOE signals, employ DFT calculations to validate proposed conformers .

Advanced Research Questions

Q. How do computational methods aid in predicting reactivity and selectivity for pyrimidinecarboxamide derivatives?

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states for amide couplings or nucleophilic substitutions .
  • Solvent effects : Simulate solvent polarity (e.g., DMF vs. THF) to predict reaction rates and byproduct formation.

Case Study : ICReDD’s workflow reduced optimization time for pyrimidine-amide couplings by 40% via computational-experimental feedback loops .

Q. How to address contradictions in biological activity data for structurally similar compounds?

Example : A derivative with a 4-methylpiperazinyl group shows higher kinase inhibition than its 4-ethyl counterpart, despite similar logP values.

Q. Resolution Strategy :

  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor).
  • MD simulations : Compare binding stability in kinase active sites .
  • Validate experimentally : Use SPR or ITC to measure binding affinities .

Table 2 : Activity Comparison of Piperazinyl Derivatives

CompoundIC50_{50} (nM)Target Kinase
4-Methylpiperazinyl variant12.3EGFR
4-Ethylpiperazinyl variant89.7EGFR

Q. What are the optimal conditions for scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Minimize racemization in amide bonds using continuous-flow reactors with controlled residence times.
  • Chiral HPLC : Monitor enantiomeric excess (ee) during piperazinyl group introduction .
  • Scale-up challenge : Trifluoromethyl groups increase viscosity; use solvent mixtures (e.g., DCM/MeOH) to improve mixing .

Q. How to evaluate metabolic stability of trifluoromethyl-containing pyrimidinecarboxamides?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Metabolite ID : Use HRMS/MS to detect hydroxylation or demethylation products (common at methoxy groups) .
  • CF3_3 stability : Fluorine substituents resist oxidative metabolism, enhancing half-life .

Q. What strategies mitigate fluorescence quenching in spectroscopic studies of aromatic carboxamides?

  • Substituent tuning : Replace electron-withdrawing groups (e.g., trifluoromethyl) with electron-donating groups (e.g., methoxy) on adjacent rings.
  • Solvent selection : Use non-polar solvents (e.g., cyclohexane) to reduce collisional quenching .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes for pyrimidine-amide hybrids in .
  • Crystallography data : CCDC deposition numbers for related structures are available in .
  • Computational tools : ICReDD’s reaction path search software for mechanistic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.